2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, including the introduction of trifluoromethyl groups and the formation of the pyridine ring. One common method involves the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a suitable thiol reagent under controlled conditions to form the sulfanyl derivative. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and pyridine ring play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl and pyridine components but lacks the sulfanyl and phenylacetamide groups.
Trifluoromethylphenylacetamide: Contains the trifluoromethyl and phenylacetamide groups but lacks the pyridine and sulfanyl components
Uniqueness
The presence of both trifluoromethyl and sulfanyl groups enhances its reactivity and stability, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H11F6N3OS |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11F6N3OS/c1-9-5-13(17(21,22)23)12(7-24)15(25-9)28-8-14(27)26-11-4-2-3-10(6-11)16(18,19)20/h2-6H,8H2,1H3,(H,26,27) |
InChI Key |
MPWAPUMNNJEPGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C#N)C(F)(F)F |
Origin of Product |
United States |
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